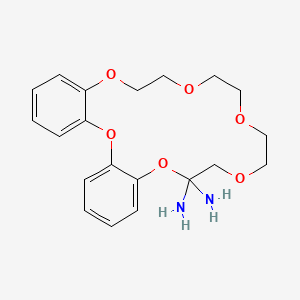

Diaminodibenzo-18-crown-6

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,9,12,15,18,21-hexaoxatricyclo[20.4.0.03,8]hexacosa-1(26),3,5,7,22,24-hexaene-10,10-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O6/c21-20(22)15-25-12-11-23-9-10-24-13-14-26-16-5-1-2-6-17(16)27-18-7-3-4-8-19(18)28-20/h1-8H,9-15,21-22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLUXXJQSBVDVOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=CC=CC=C2OC3=CC=CC=C3OC(COCCO1)(N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Functionalization Strategies for Diaminodibenzo 18 Crown 6

Established Synthetic Routes to Diaminodibenzo-18-crown-6 Precursors

The synthesis of this compound is a foundational step for creating a wide array of functionalized macrocyclic compounds. The process typically begins with the commercially available dibenzo-18-crown-6 (B77160) and involves a two-step sequence: nitration followed by reduction.

Regioselective Nitration of Dibenzo-18-crown-6

The introduction of nitro groups onto the aromatic rings of dibenzo-18-crown-6 is the primary method for producing the necessary precursor, dinitrodibenzo-18-crown-6. This electrophilic aromatic substitution is carefully controlled to favor the formation of the desired 4,4'-dinitro isomer.

Table 1: Nitration Methods for Dibenzo-18-crown-6

| Nitrating Agent | Solvent / Co-reagent | Outcome |

|---|---|---|

| Nitric Acid | Acetic Acid | Forms syn and anti dinitro isomers. rsc.orgmdpi.com |

| Nitric Acid | Acetonitrile (B52724) | Yields dinitro derivatives. mdpi.com |

Catalytic Reduction Techniques for Nitro Group Conversion to Amino Groups

Once the dinitrodibenzo-18-crown-6 precursor is obtained and purified, the nitro groups are converted to amino groups through reduction. This step yields the target compound, this compound.

Several effective reduction methods are reported in the literature. One common technique is catalytic hydrogenation, where the dinitro compound is treated with hydrogen gas in the presence of a metal catalyst. tdl.org A widely used method involves the use of hydrazine (B178648) hydrate (B1144303) in the presence of a Raney nickel catalyst, often conducted in N,N-dimethylformamide (DMF). mdpi.com This procedure is known for its high efficiency, with yields reported to be over 80%. mdpi.com Another reported method for the reduction involves using zinc and acetic acid in methanol (B129727), although this may result in impure amino derivatives. mdpi.com The successful reduction of 4,4'-dinitrodibenzo-18-crown-6 to 4,4'-diaminodibenzo-18-crown-6 has been accomplished via established procedures. researchgate.net

Table 2: Reduction Methods for Dinitrodibenzo-18-crown-6

| Reducing Agent | Catalyst / Solvent | Reported Yield |

|---|---|---|

| Hydrazine | Raney Ni / DMF | > 80% mdpi.com |

| Catalytic Hydrogenation | Metal Catalyst / DMF | Effective conversion. tdl.org |

Covalent Derivatization and Chemical Modification Approaches

The amino groups of this compound serve as versatile handles for covalent modification, enabling the synthesis of complex, functional molecules with tailored properties.

Formation of Schiff Bases and Imine Linkages for Extended Conjugation

The condensation reaction between the amino groups of this compound and various aldehydes results in the formation of Schiff bases, characterized by their imine (–C=N–) linkages. This derivatization is a straightforward and widely used method to extend the π-conjugated system of the molecule. iipseries.org The general synthesis involves reacting the diamine with an appropriate aldehyde, often in an alcoholic solvent like ethanol (B145695). iipseries.orgrdd.edu.iq

For example, the reaction of cis-diaminodibenzo-18-crown-6 with salicylaldehyde (B1680747) produces a two-armed crown ether Schiff base. iipseries.orgresearchgate.net Similarly, reacting this compound with 1-pyrenecarboxaldehyde (B26117) in ethanol, with acetic acid as a catalyst, yields a di-iminopyrene-dibenzo-18-crown-6-ether. nih.gov This reaction is typically stirred at room temperature for 24 hours and results in an 80% yield of the yellow solid product. nih.gov These Schiff base derivatives are investigated for applications in areas such as liquid crystals and metal ion sensing. rdd.edu.iqresearchgate.net

Diazotization and Subsequent Coupling Reactions

The primary amino groups of this compound can be converted into diazonium salts through a process called diazotization. This reaction is typically carried out at low temperatures (0–5°C) using sodium nitrite (B80452) (NaNO₂) and a strong acid. cyberleninka.ru The resulting diazonium salt is a highly reactive intermediate that is not typically isolated. cyberleninka.ru

This intermediate readily undergoes azo coupling reactions with electron-rich aromatic compounds (coupling partners) to form stable azo dyes. researchgate.net For instance, the diazonium salt of cis-diaminodibenzo-18-crown-6 has been coupled with phenol (B47542) to create cis-4,4′-bis(4-hydroxyphenylazo) dibenzo-18-crown-6, a monomer used in the synthesis of liquid crystalline copolyesters. worldscientific.comistis.sh.cn Another example involves diazotizing 4,4'-diaminodibenzo-18-crown-6 and coupling it with β-naphthol to synthesize azo dye-modified crown ethers. researchgate.net This diazotization-coupling sequence has also been used to prepare tertiary acetylenic alcohols of dibenzo-18-crown-6. cyberleninka.ru

Attachment of Fluorescent Probes and π-Conjugated Systems (e.g., Pyrene (B120774), Nitrobenzofurazan)

To create chemosensors and molecular probes, fluorescent moieties are often covalently attached to the this compound platform. The extended π-conjugated systems of these probes are sensitive to their local environment, allowing for the detection of analytes through changes in their photophysical properties.

Pyrene Derivatives: Pyrene is a popular fluorophore due to its propensity for π-stacking and its characteristic fluorescence emission. nih.gov A di-iminopyrene-dibenzo-18-crown-6 compound was synthesized by linking a pyrene moiety to each phenyl group of the crown ether via an imine bond. nih.govresearchgate.net This was achieved by condensing this compound with 1-pyrenecarboxaldehyde. nih.gov

Nitrobenzofurazan (NBD) Derivatives: Nitrobenzofurazan is another well-known fluorescent group. A derivative containing both NBD and a dibenzo-18-crown-6 core was synthesized in a three-step process with good yields. mdpi.com The synthesis started with the nitration of dibenzo-18-crown-6, followed by reduction to the diamine. The final step involved coupling the diamino-dibenzo-18-crown-6 with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) in acetonitrile with sodium hydrogen carbonate as a base. mdpi.com The resulting bis-NBD-DB18-C-6 compound was fully characterized and showed complexing capacity towards alkaline cations. mdpi.com

Table 3: Functionalization of this compound

| Reaction Type | Reagents | Attached Moiety | Resulting Compound |

|---|---|---|---|

| Schiff Base Formation | 1-pyrenecarboxaldehyde, Acetic Acid | Iminopyrene | Di-iminopyrene-dibenzo-18-crown-6-ether nih.gov |

| Schiff Base Formation | Salicylaldehyde | Salicylidene | N,N-bis(salicylidene)-4,4′-diamino-dibenzo-18-crown-6 researchgate.net |

| Diazotization-Coupling | NaNO₂/H⁺, then Phenol | Hydroxyphenylazo | cis-4,4′-bis(4-hydroxyphenylazo) dibenzo-18-crown-6 worldscientific.com |

| Diazotization-Coupling | NaNO₂/H⁺, then β-naphthol | Naphthylazo | Azo dye derivative researchgate.net |

Incorporation of Calixarene (B151959) Moieties via Amide Linkages

A significant advancement in the functionalization of this compound involves the incorporation of calixarene moieties through the formation of amide linkages. This strategy combines the ion-binding capabilities of the crown ether with the versatile host-guest properties of calixarenes, creating complex molecular structures with potential applications in sensing and molecular recognition.

A convenient method for this synthesis involves the acylation of this compound with a mono(carboxymethoxy)-substituted p-tert-butylcalix orientjchem.orgarene. sciforum.netmdpi.com The reaction is typically carried out in a suitable solvent such as acetonitrile (CH3CN) at room temperature, using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate the amide bond formation. mdpi.comresearchgate.net This approach has been successfully employed to synthesize N,N'-bis(p-tert-butylcalix orientjchem.orgarene-methoxycarbonyl)-diamino-dibenzo-18-crown-6, yielding the desired product in good yields (around 75%). sciforum.netmdpi.com

The resulting "molecular clip" structure, featuring two calixarene units attached to the central crown ether, exhibits unique complexing properties. sciforum.net For instance, the diamido-dibenzo-18-crown-6-based clip has been shown to form binuclear monoligand complexes with certain cations, such as sodium and magnesium. sciforum.netmdpi.com This behavior highlights the potential for these hybrid molecules to act as sophisticated receptors in supramolecular chemistry. sciforum.netmdpi.comresearchgate.net

Introduction of Acetylenic and Other Organic Substituents

The functionalization of this compound extends to the introduction of various organic substituents, with a particular focus on acetylenic groups. These modifications are valuable for creating new materials with tailored electronic and structural properties.

One established method for introducing acetylenic functionalities involves the diazotization of 4′,4″-diaminodibenzo-18-crown-6, followed by a reaction with a terminal alkyne. cyberleninka.ru For example, tertiary acetylenic alcohols of dibenzo-18-crown-6 have been synthesized through this route. The process begins with the formation of a diazonium salt from the this compound, which is then reacted with an acetylenic alcohol, such as 3-methylbutyn-1-ol-3. cyberleninka.ru This reaction proceeds via nitrogen evolution and results in the formation of a C-C bond, directly linking the acetylenic group to the benzene (B151609) rings of the crown ether. cyberleninka.ru The reaction conditions, such as temperature, are crucial; maintaining a low temperature (0-5°C) is necessary to minimize the formation of byproducts. cyberleninka.ru

Beyond acetylenic groups, other organic moieties can be introduced. For instance, di-iminopyrene-dibenzo-18-crown-6-ether has been synthesized by the direct reaction between the amino groups of this compound and the aldehyde group of 1-pyrenecarboxaldehyde in an acidic medium. nih.gov This reaction forms imine bonds, linking the pyrene units to the crown ether framework. nih.gov

These synthetic strategies open avenues for creating a diverse range of functionalized this compound derivatives with potential applications in materials science and sensor technology. cyberleninka.runih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl Substituents

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, represent a powerful tool for the introduction of aryl substituents onto the this compound framework. researchgate.netnih.govnobelprize.org This methodology allows for the formation of carbon-carbon bonds between the aromatic rings of the crown ether and various aryl groups, leading to the synthesis of biphenyl-based benzocrowns and other functionalized derivatives. researchgate.netlibretexts.orgnih.govmdpi.com

The Suzuki-Miyaura coupling typically involves the reaction of a halogenated this compound derivative (e.g., a bromo- or iodo-substituted version) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.orgbeilstein-journals.orguwindsor.ca The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. nih.govlibretexts.org

This approach offers a versatile route to a wide range of aryl-substituted crown ethers with tailored properties. For example, by selecting different arylboronic acids, a variety of functional groups can be incorporated into the final molecule, influencing its solubility, electronic properties, and complexation behavior. researchgate.netnih.gov The development of these synthetic protocols has significantly expanded the scope of functionalized crown ethers available for applications in areas such as molecular recognition and materials science. researchgate.netnih.govuwindsor.ca

Integration into Polymeric Architectures and Nanomaterials

The unique properties of this compound have led to its incorporation into various polymeric architectures and nanomaterials. These advanced materials leverage the selective ion-binding capabilities of the crown ether moiety within a larger, structured framework, opening up new possibilities for applications in separation science, sensing, and catalysis.

Covalent Immobilization in Electrospun Nanofibers

Electrospun nanofibers provide a high surface-area-to-volume ratio, making them excellent candidates for use as adsorbents and functional membranes. researchgate.netrsc.orgdergipark.org.trnih.gov The covalent immobilization of this compound onto these nanofibers enhances their selectivity for specific ions.

One approach involves the functionalization of polycaprolactone (B3415563) (PCL) nanofibers with dibenzo-18-crown-6 (DB18C6). researchgate.netdergipark.org.tr In this method, PCL is electrospun to create a nanofibrous mat, which is then functionalized with the crown ether. dergipark.org.tr The resulting PCL/DB18C6 composite nanofibers have shown a notable capacity for selective ion adsorption, particularly for potassium ions (K+). researchgate.netdergipark.org.tr Similarly, polyacrylonitrile (B21495) (PAN) nanofibers have been functionalized with DB18C6, demonstrating selective recovery of K+ from aqueous solutions. rsc.org

Another strategy involves the creation of covalent organic nanospheres (CONs) using 4,4′-diaminodibenzo-18-crown-6 (ADBC) as a building block. researchgate.net These nanospheres, constructed with another organic linker, can be used as a stationary phase in capillary electrochromatography, exhibiting excellent separation selectivity for certain compounds. researchgate.net The covalent nature of the immobilization ensures the stability of the crown ether within the nanofiber matrix, preventing leaching and allowing for repeated use. researchgate.netresearchgate.net

Formation of Polyimide-Based Crown Ether Systems

This compound serves as a key monomer in the synthesis of polyimide-based systems. orientjchem.orgiipseries.orgorientjchem.org Polyimides are known for their excellent thermal stability and mechanical properties, and the incorporation of crown ether units into the polymer backbone imparts them with ion-binding capabilities. orientjchem.orgorientjchem.org

The synthesis of these polyimides typically involves a polycondensation reaction between this compound and a dianhydride, such as pyromellitic dianhydride (PMDA) or 3,3',4,4'-benzophenone tetracarboxylic dianhydride (BPDA). orientjchem.orgorientjchem.org The reaction is often carried out in a high-boiling polar solvent like m-cresol. orientjchem.org This process can be a single-stage method, leading to the formation of the polyimide directly. orientjchem.org

The resulting polyimide-crown ether copolymers have been investigated for various applications, including as polymer sorbents for the selective extraction of metal ions. orientjchem.org The properties of these materials can be tailored by varying the dianhydride component and the specific isomer (cis or trans) of the this compound used. iipseries.org For instance, polyamides derived from the trans isomer of this compound have been shown to exhibit liquid crystalline properties, while those from the cis isomer did not. iipseries.org These materials have also been explored for use in creating membranes for applications such as reverse osmosis and proton-exchange membranes. orientjchem.orgmdpi.com

Host Guest Complexation and Ion Recognition Properties of Diaminodibenzo 18 Crown 6 and Its Derivatives

Mechanisms of Cation Binding within the Crown Ether Cavity

The ability of Diaminodibenzo-18-crown-6 and its related compounds to selectively bind specific cations is a result of a sophisticated interplay of molecular forces and structural compatibility. This recognition process is not governed by a single factor but rather a combination of electrostatic interactions, size complementarity, substituent effects, and the surrounding solvent environment.

The primary mechanism for cation binding within the crown ether cavity is the ion-dipole interaction. dergipark.org.tr Crown ethers are macrocyclic polyethers featuring a ring of oxygen atoms. researchgate.net These oxygen atoms, with their lone pairs of electrons, create a negatively polarized, hydrophilic interior, while the ethylene (B1197577) groups form a hydrophobic exterior. tandfonline.com This arrangement allows the crown ether to form stable complexes by coordinating with positively charged metal cations through the simultaneous donation of electron density from the ether oxygen atoms. dergipark.org.trqu.edu.iq

The selectivity of this complexation is heavily influenced by the principle of size complementarity. dergipark.org.tr Crown ethers tend to form the most stable complexes with cations that have an ionic diameter closely matching the size of their central cavity. dergipark.org.tr For instance, 18-crown-6 (B118740) and its derivative, Dibenzo-18-crown-6 (B77160) (DB18C6), have cavity sizes that are well-suited for the potassium (K+) ion, leading to a strong binding affinity. qu.edu.iqnih.gov Cations that are too large to fit within the cavity or too small to establish simultaneous interactions with all the oxygen atoms will generally form less stable complexes. The flexibility of the crown ether ring allows for some structural adjustment to accommodate guest ions of varying shapes, but the most stable configuration arises when the cation fits snugly within the cavity. qu.edu.iq This "rattling" of an ion within the crown's cage is a descriptor of its motion and fit. iitk.ac.in

The dibenzo and diamino functionalities of this compound significantly modulate its binding properties compared to the unsubstituted 18-crown-6. The two benzene (B151609) (dibenzo) rings introduce rigidity to the macrocycle, which can pre-organize the ligand for complexation but also reduces its flexibility to adapt to different cation sizes. qu.edu.iq

The amino (-NH2) groups, or derivatives like amido groups, play a crucial electronic role. The nitrogen atoms in these groups can act as additional binding sites or alter the electron density of the aromatic rings and, by extension, the adjacent ether oxygens. In tetraamino-dibenzo nih.govcrown-6, the amino groups are electron-donating, which can influence the redox behavior and complexation ability of the molecule. rsc.org The introduction of amide linkages at the nitrogen positions, creating a diamido-dibenzo-18-crown-6 derivative, has been shown to result in different complexation behavior, such as the formation of binuclear (2:1 ligand-to-metal) complexes with certain cations. mdpi.com Furthermore, functionalizing the amino groups allows for the attachment of other molecular units, such as pyrene (B120774), which can be used to create fluorescent sensors where cation binding to the crown ether moiety alters the spectroscopic properties of the attached groups. nih.gov

While gas-phase experiments reveal the intrinsic binding affinity between a crown ether and a cation, the selectivity observed in a solution is a more complex phenomenon, heavily influenced by solvation effects. nih.govd-nb.info There is often a discrepancy between gas-phase and solution-phase results; for example, in the gas phase, DB18C6 shows a stronger binding affinity for smaller cations like Li+ or Na+, whereas in aqueous solution, it is most selective for K+. dergipark.org.trnih.goviitk.ac.in

Role of Aromatic and Amino Substituents on Binding Affinity

Selective Complexation of Metal Cations

The unique structure of this compound and its parent compound, DB18C6, allows them to selectively recognize and bind specific metal cations from both the alkali and alkaline earth metal groups.

Dibenzo-18-crown-6 is renowned for its high selectivity for the potassium ion (K+) among the alkali metals in aqueous solutions. dergipark.org.trqu.edu.iqnih.gov This preference is attributed to the excellent size match between the K+ ion and the crown ether's cavity. nih.gov While smaller ions like Na+ and Li+ have a higher charge density and might be expected to bind more strongly, their high solvation energies in water present a significant thermodynamic barrier to complexation. iitk.ac.in

Theoretical calculations of bond dissociation free energies (BDFE) in aqueous solution for DB18C6 complexes confirm that the K+ complex is the most stable. The stability decreases for cations that are either smaller (Na+, Li+) or larger (Rb+, Cs+) than K+. nih.govd-nb.inforesearchgate.net Experimental studies with related derivatives corroborate this trend. Nanofibers containing DB18C6 showed a selectivity sequence of K+ > Na+ >> Cs+ > Li+. dergipark.org.tr A thiol-derivatized this compound also showed a similar preference for K+ in aqueous solution. uwyo.edu In methanol (B129727), a diamido-dibenzo-18-crown-6 derivative demonstrated significantly higher stability for its complex with potassium compared to sodium and cesium. mdpi.com

Table 1: Theoretical Bond Dissociation Free Energies (BDFE) for M⁺-DB18C6 Complexes in Aqueous Solution Data sourced from a density functional theory (DFT) study using a conductor-like polarizable continuum model (CPCM). nih.govresearchgate.net

| Cation | BDFE (kcal/mol) |

| Li⁺ | 48.74 |

| Na⁺ | 52.88 |

| K⁺ | 54.38 |

| Rb⁺ | 48.21 |

| Cs⁺ | 40.22 |

This compound and its analogs also exhibit selective complexation with divalent alkaline earth metal cations. qu.edu.iqiipseries.org For the parent DB18C6 in aqueous solution, the reported order of complexation selectivity is Ba²+ > Sr²+ > Ca²+. dergipark.org.tr This preference is again linked to the compatibility of the ionic radii with the crown ether's cavity size. The larger Ba²+ and Sr²+ ions fit well within the 18-crown-6 ring, while the smaller Ca²+ and Mg²+ ions are less compatible.

Derivatization of the crown ether can fine-tune this selectivity. For example, a molecular clip based on a diaza-18-crown-6 core demonstrated exceptional selectivity for Ba²+ cations. mdpi.com In contrast, a related clip derived from diamido-dibenzo-18-crown-6 was found to form binuclear complexes with the much smaller Mg²+ cation, indicating that the substituent groups can create unique binding pockets and stoichiometries. mdpi.com

Table 2: Observed Selectivity of Dibenzo-18-crown-6 (DB18C6) and its Derivatives for Alkaline Earth Metal Cations

| Crown Ether Derivative | Cation Selectivity / Complexation | Solvent / Medium | Citation |

| Dibenzo-18-crown-6 (DB18C6) | Ba²⁺ > Sr²⁺ > Ca²⁺ | Aqueous Solution | dergipark.org.tr |

| N,N′-bis(calixarenecarbonyl)diaza-18-crown-6 | Exceptional selectivity for Ba²⁺ | Methanol | mdpi.com |

| N,N′-bis(calixarene)diamido-dibenzo-18-crown-6 | Forms 1:2 (Ligand:Metal) complex with Mg²⁺ | Methanol | mdpi.com |

Complexation with Transition Metal (e.g., Fe³⁺, Cu, Co, Cd) and Heavy Metal Ions (e.g., Pb²⁺, UO₂²⁺)

The this compound framework and its derivatives exhibit significant interaction with a variety of transition and heavy metal ions. The complexation process is driven by the ion-dipole interaction between the positively charged metal ion and the electron-donating oxygen and nitrogen atoms within the macrocyclic ring. dergipark.org.tr

Derivatives of this compound, such as N,N′-bis(calixarene)diamido-dibenzo-18-crown-6, have been studied for their complexing abilities. This particular derivative interacts with copper (Cu), iron (Fe), and cadmium (Cd) cations to form 1:1 complexes, though with relatively low stability constant values. mdpi.com Another related derivative, diaza-18-crown-6 functionalized with calixarenes, can form 2:1 ligand-to-metal complexes with copper and iron cations. mdpi.com

The parent compound, dibenzo-18-crown-6 (DB18C6), shows a notable affinity for heavy metal ions. It has been used to immobilize and adsorb ions such as lead (Pb²⁺) and cadmium (Cd²⁺). niscpr.res.in Studies using square wave polarography have determined that in various non-aqueous binary solvent systems, both 18-crown-6 and DB18C6 form 1:1 complexes with Pb²⁺ and Cd²⁺. koreascience.kr In most of these systems, the Pb²⁺ ion forms a more stable complex with the 18-crown-6 macrocycle compared to Cd²⁺. koreascience.kr

The complexation of the uranyl ion (UO₂²⁺) with DB18C6 has also been investigated. Conductometric studies show that the stoichiometry of the complex formed between DB18C6 and the UO₂²⁺ cation can be influenced by the nature of the solvent system. researchgate.net Competitive NMR studies using a ⁷Li nucleus as a probe confirmed the formation of 1:1 complexes between UO₂²⁺ and DB18C6 in nitromethane (B149229) and acetonitrile (B52724) mixtures. researchgate.net In these solvents, the stability of complexes with the dibenzo-18-crown-6 ligand was found to be lower than with dicyclohexyl-18-crown-6 or the parent 18-crown-6. researchgate.net

Table 1: Summary of Complexation with Select Metal Ions This table is interactive. You can sort and filter the data.

| Ligand/Derivative | Metal Ion | Observed Stoichiometry (Ligand:Metal) | Method/Solvent | Reference |

|---|---|---|---|---|

| N,N′-bis(calixarene)diamido-dibenzo-18-crown-6 | Cu²⁺, Fe³⁺, Cd²⁺ | 1:1 | Spectrophotometry / Methanol | mdpi.com |

| Diaza-18-crown-6 derivative | Cu²⁺, Fe³⁺ | 2:1 | Spectrophotometry / Methanol | mdpi.com |

| Dibenzo-18-crown-6 (DB18C6) | Pb²⁺, Cd²⁺ | 1:1 | Polarography / DMSO-Nitromethane | koreascience.kr |

| Dibenzo-18-crown-6 (DB18C6) | UO₂²⁺ | 1:1 | Competitive ⁷Li NMR / Nitromethane-Acetonitrile | researchgate.net |

| Dibenzo-18-crown-6 (DB18C6) | Pb²⁺, Cd²⁺ | Adsorption | Immobilized on heteropolyacids | niscpr.res.in |

Affinity for Protonated Species (e.g., H₃O⁺, NH₄⁺)

The 18-crown-6 framework, including its dibenzo derivatives, demonstrates a strong affinity for protonated species, particularly the hydronium ion (H₃O⁺). wikipedia.org The size and shape of the crown ether cavity are well-suited to encapsulate the H₃O⁺ ion. wikipedia.org Research has shown that the reaction of 18-crown-6 with strong acids can yield the [H₃O·18-crown-6]⁺ cation. wikipedia.org

Structural studies on a brominated derivative of dibenzo-18-crown-6 have provided clear evidence of this interaction. In one instance, a diaquahydrogen ion (H₅O₂⁺) was found encapsulated by two brominated crown ether molecules. unifr.ch In the absence of iron and with an excess of bromine, the same ligand was observed to complex a hydronium ion (H₃O⁺). unifr.ch

The introduction of amino groups onto the dibenzo-18-crown-6 structure is expected to significantly enhance its affinity for protons. The nitrogen atoms of the amino groups increase the basicity of the ligand. For instance, aza-18-crown-6 exhibits an unusually high proton affinity, which is attributed to a highly symmetrical, hydrogen-bond stabilized structure of the protonated form. caltech.edu Similarly, studies on tetraamino-dibenzo rsc.orgcrown-6 reveal that the molecule can undergo di-protonation at two of its amino (-NH₂) sites when in acidic conditions. rsc.org This inherent basicity suggests that this compound and its derivatives are effective hosts for protonated species like H₃O⁺ and the ammonium (B1175870) ion (NH₄⁺).

Stoichiometry and Thermodynamics of Complex Formation

The stability and structure of complexes formed by this compound and its derivatives are governed by thermodynamic principles and result in specific ligand-to-metal stoichiometries.

Determination of Stability Constants and Thermodynamic Parameters (ΔG, ΔH, ΔS)

The stability of crown ether complexes in solution is quantified by the stability constant (K, often expressed as log K). These constants, along with thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined through various physicochemical measurements, including conductometric, calorimetric, and spectroscopic titrations. muk.ac.irsid.ir

For a derivative of this compound, specifically N,N′-bis(calixarene)diamido-dibenzo-18-crown-6, stability constants for complexes with several transition metal ions have been determined in methanol. mdpi.com The values indicate the formation of complexes, although their stability is noted to be relatively low in this specific configuration. mdpi.com

Table 2: Stability Constants (log K) for Complexes of a Diamido-dibenzo-18-crown-6 Derivative in Methanol This table is interactive. You can sort and filter the data.

| Guest Cation | log K₁ (1:1) | log K₂ (1:2) | Reference |

|---|---|---|---|

| Na⁺ | - | 4.0 | mdpi.com |

| Mg²⁺ | - | 4.2 | mdpi.com |

| Cu²⁺ | 3.6 | - | mdpi.com |

| Fe³⁺ | 3.8 | - | mdpi.com |

| Cd²⁺ | 3.5 | - | mdpi.com |

Note: The ligand is N,N′-bis(calixarene)diamido-dibenzo-18-crown-6. A log K₂ value indicates the formation of a 1:2 (Ligand:Metal) binuclear complex. mdpi.com

Formation of 1:1, 1:2, and 2:1 Ligand-to-Metal Complexes

The stoichiometry of complexes involving this compound and its relatives is flexible and depends on the specific ligand, the guest cation, and the solvent environment.

1:1 Complexes : This is the most common stoichiometry, where one ligand molecule complexes a single metal ion. This has been observed in the complexation of dibenzo-18-crown-6 with Pb²⁺ and UO₂²⁺ cations in non-aqueous solutions. koreascience.krresearchgate.net A derivative of this compound also forms 1:1 complexes with Cu²⁺, Fe³⁺, and Cd²⁺ ions in methanol. mdpi.com

1:2 (Ligand-to-Metal) Complexes : Binuclear complexes, where one ligand molecule binds two metal ions, can also form. N,N′-bis(calixarene)diamido-dibenzo-18-crown-6 has been shown to form such 1:2 complexes with sodium (Na⁺) and magnesium (Mg²⁺) cations. mdpi.com

2:1 (Ligand-to-Metal) Complexes : "Sandwich" complexes, featuring two ligand molecules surrounding one metal ion, are also possible. A diaza-18-crown-6 derivative functionalized with calixarenes was found to form 2:1 complexes with Cu²⁺ and Fe³⁺ cations. mdpi.com The formation of ML₂ complexes has also been noted for other crown ethers, such as with Ca²⁺/18C6 and Cu²⁺/18C6 systems. sid.ir

Supramolecular Architectures and Advanced Assemblies Based on Diaminodibenzo 18 Crown 6

Directed Self-Assembly through Non-Covalent Interactions

The self-assembly of DADB18C6 and its derivatives is primarily driven by specific and directional non-covalent forces. The interplay between π-π stacking and hydrogen bonding dictates the conformation and organization of these molecules in both solution and the solid state, leading to predictable and well-defined supramolecular structures.

π-π Stacking Interactions in Solid and Solution States

The dibenzo-18-crown-6 (B77160) (DB18C6) framework, the parent structure of DADB18C6, possesses two phenyl rings that can potentially engage in π-π stacking interactions. However, in the solid state of the free DB18C6 ligand, these interactions are generally absent, with the minimum distance between ring centroids being too large for effective stacking (greater than 5.6 Å). researchgate.net The molecules often adopt a conformation where the phenyl rings are significantly angled relative to each other, precluding parallel stacking. researchgate.netunifr.ch

Inter- and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding is a critical interaction in defining the structure of DADB18C6 assemblies. The amino groups of DADB18C6 are effective hydrogen bond donors, while the ether oxygen atoms of the crown ring are excellent acceptors. This dual functionality allows for the formation of extensive hydrogen-bonding networks.

In co-crystals with other molecules, such as polyhalogenated diaminobenzonitriles, the amino groups of the guest molecules form specific N-H···O hydrogen bonds with the crown ether oxygens, leading to the formation of one-dimensional assemblies. rsc.org Similarly, derivatives with amide functionalities can form intermolecular hydrogen bonds that direct their assembly. mdpi.com In the solid state, even weak C-H···O interactions between the phenyl or methylene (B1212753) hydrogens and the ether oxygens can contribute to the consolidation of the crystal packing. researchgate.net The presence of solvent molecules like water or ethanol (B145695) can lead to complex networks, where the solvent acts as a bridge, with its hydroxyl groups donating hydrogen bonds to the nitrogen or oxygen atoms of the crown ether derivative. researchgate.net Computational studies and experimental work on related diaza-18-crown-6 systems show that these hydrogen-bonding interactions can be precisely controlled to influence molecular diffusion and the fabrication of advanced materials like nanofiltration membranes. nih.gov

Design and Engineering of Molecular Clips and Functionalized Receptors

The DADB18C6 scaffold is an ideal central component for building sophisticated host molecules like molecular clips and functionalized receptors. By attaching other functional units to the amino groups, researchers can create receptors with tailored binding properties for ions and neutral molecules.

A notable example is the creation of molecular clips where two p-tert-butylcalix arene molecules are attached to the DADB18C6 core via amide bonds. researchgate.netucm.esiitk.ac.in This design strategy combines the ion-binding capability of the crown ether with the cavity-forming nature of calixarenes, creating a "twin-headed amphiphile". researchgate.netiitk.ac.in These clips exhibit complex binding behaviors with various metal cations. For instance, a clip based on diamido-dibenzo-18-crown-6 was found to form binuclear 1:2 (Ligand:Metal) complexes with sodium and magnesium ions, and 1:1 complexes with copper, iron, and cadmium. researchgate.netucm.es Such designs open possibilities for developing new sensors, molecular switches, and synthetic ion channels. researchgate.netiitk.ac.in

Beyond molecular clips, the amino groups can be used as anchor points for a wide range of other functionalities. The Suzuki-Miyaura cross-coupling reaction has been employed to synthesize biphenyl-based benzocrowns from bromo-substituted precursors, creating receptors with extended aromatic systems. Aldimine derivatives of DB18C6 have been synthesized and electropolymerized to create ion-selective electrodes for detecting heavy metal ions like lead(II). This functionalization transforms the basic crown ether into a highly specific sensor material.

| Cation | Complex Stoichiometry (Ligand:Metal) | Log K (Stability Constant) | Notes |

|---|---|---|---|

| Na⁺ | 1:2 | lgK₁₂ = 5.75 | Forms a binuclear complex. ucm.es |

| Mg²⁺ | 1:2 | lgK₁₂ = 5.75 | Forms a binuclear complex. ucm.es |

| K⁺ | 1:1 | Significantly higher than for other clips | - |

| Cs⁺ | 1:1 | lgK > 7 | High stability constant. ucm.es |

| Ba²⁺ | 1:1 | 4.94 | Forms mononuclear complexes. ucm.es |

| Sr²⁺ | 1:1 | 4.25 | Forms mononuclear complexes. ucm.es |

| Ca²⁺ | 1:1 | 3.88 | Forms mononuclear complexes. ucm.es |

| Cu²⁺ | 1:1 | Low | - |

| Fe²⁺ | 1:1 | Low | - |

| Cd²⁺ | 1:1 | Low | - |

Fabrication of Ordered Supramolecular Structures

The inherent self-assembly properties of DADB18C6 and its parent compound, DB18C6, are harnessed to create highly ordered supramolecular structures, ranging from two-dimensional layers on surfaces to three-dimensional crystalline materials.

Two-Dimensional Self-Organized Adlayers on Surfaces

The controlled deposition of DB18C6 and its derivatives onto atomically flat surfaces allows for the formation of highly ordered, two-dimensional (2D) self-organized adlayers. Using in-situ scanning tunneling microscopy (STM), researchers have successfully visualized highly-ordered adlayers of DB18C6 on a Au(111) surface. researchgate.net The formation of these structures can be controlled by the electric potential of the surface. researchgate.net

These 2D networks are not limited to the free crown ether. Inclusion complexes, such as DB18C6 with a potassium ion, also form well-ordered adlayers on Au(111), where the individual potassium ions within the crown ether cavities can be clearly visualized by STM. researchgate.netucm.es This demonstrates the ability to construct complex, multicomponent 2D arrays on surfaces. Furthermore, DADB18C6 can be covalently attached to surfaces like tin oxide (SnO₂), providing a foundation for building layered sensor devices. mdpi.com The electropolymerization of functionalized DB18C6 derivatives on platinum electrodes also results in the fabrication of structured, multi-layered films for electrochemical applications.

Crystalline Assemblies and Coordination Polymers

In the solid state, DADB18C6 and its derivatives can form a variety of crystalline assemblies, including liquid crystals and coordination polymers. Polyamides synthesized from trans-DADB18C6 have been shown to exhibit liquid crystalline properties, specifically forming smectic phases, which represent a high degree of molecular order. unifr.ch Similarly, Schiff base derivatives of DADB18C6 can form highly ordered crystalline smectic E phases.

Coordination with metal ions and counter-anions is a powerful strategy for building extended crystalline networks. Depending on the size of the alkali metal cation (M⁺) complexed within the cavity of a tetranitro-DB18C6 derivative, the resulting structures can vary from monomers (Na⁺, K⁺) and dimers (Rb⁺) to one-dimensional coordination polymers (Cs⁺). mdpi.com In the case of the cesium complex, multiple Cs⁺···O₂N⁻ interactions link the crown ether units into an infinite 1D chain. mdpi.com Another study reported the synthesis of a novel two-dimensional network where [Na(DB18C6)]⁺ complex cations are bridged by [Pt(SCN)₆]²⁻ anions through Na-N interactions, demonstrating the creation of extended 2D coordination polymers.

| Derivative/System | Type of Assembly | Key Interactions | Reference |

|---|---|---|---|

| trans-Diaminodibenzo-18-crown-6 Polyamides | Liquid Crystal (Smectic Phase) | Covalent polymer backbone, intermolecular forces | unifr.ch |

| Dibenzo-18-crown-6 Schiff Base Dimers | Liquid Crystal (Smectic E Phase) | Intermolecular forces | |

| Tetranitro-dibenzo-18-crown-6 + CsI | 1D Coordination Polymer | Host-guest complexation, Cs⁺···O₂N⁻ coordination | mdpi.com |

| Dibenzo-18-crown-6 + Na⁺ + [Pt(SCN)₆]²⁻ | 2D Coordination Polymer | Host-guest complexation, Na-N coordination bonds | |

| Dibenzo-18-crown-6 on Au(111) | 2D Self-Organized Adlayer | Molecule-surface interactions, van der Waals forces | researchgate.net |

Development of Ion Channels and Membrane Transport Systems

The unique cation-binding capabilities and structural features of Diaminodibenzo-18-crown-6 and its derivatives have spurred significant research into their application in creating artificial ion channels and membrane transport systems. These systems are designed to mimic the function of natural biological channels, facilitating the controlled passage of ions across lipid bilayers or synthetic membranes. By functionalizing the dibenzo-18-crown-6 macrocycle with amino groups, researchers can create building blocks for more complex supramolecular assemblies that can be integrated into membranes, offering pathways for selective ion recognition and transport.

Synthetic Ionophores for Selective Ion Transport

This compound serves as a foundational component in the design of synthetic ionophores, which are lipid-soluble molecules that bind to specific ions and transport them across a membrane barrier. The inherent selectivity of the 18-crown-6 (B118740) ether cavity for cations like potassium (K⁺) can be finely tuned and incorporated into larger systems for specialized transport tasks.

Research has demonstrated the successful integration of di(aminobenzo)-18-crown-6 (DAB18C6) into polyamide membranes to enhance their performance in water desalination. mdpi.comresearchgate.net In one study, DAB18C6 was grafted onto a polyamide membrane surface via interfacial polymerization. mdpi.com The introduction of the crown ether's cyclic micropores created rapid transport channels for water molecules while simultaneously improving ion rejection through a combination of hydrophilicity and a size-sieving effect. mdpi.comresearchgate.net The resulting modified membranes exhibited significantly higher water permeability compared to unmodified ones, along with high rejection rates for various salts. researchgate.net The rejection performance for different salt solutions was found to follow the order: Na₂SO₄ > MgSO₄ > NaCl > MgCl₂. mdpi.com

| Membrane System | Target Ion(s) | Key Finding | Reference |

|---|---|---|---|

| DAB18C6-modified Polyamide Membrane | Na⁺, Mg²⁺, SO₄²⁻, Cl⁻ | Permeability was over ten times higher than unmodified membranes, with rejection rates above 95% for Na₂SO₄, MgSO₄, MgCl₂, and NaCl solutions. | researchgate.net |

| Dibenzo-18-crown-6@UiO-66 MOF Membrane | K⁺, Mg²⁺ | Showed a K⁺ permeation rate of 1.2 mol/m²/h and a high K⁺/Mg²⁺ selectivity of 57, attributed to size sieving and complete ion dehydration. | nih.gov |

The principle of selective ion binding has also been explored using "molecular clips" derived from diamido-dibenzo-18-crown-6. These molecules, featuring calixarene (B151959) units attached to the crown ether framework, have been studied for their complexing abilities with various metal cations. mdpi.com The stability of the complexes formed is a direct measure of the ionophore's selectivity. For instance, a molecular clip based on diamido-dibenzo-18-crown-6 was found to form binuclear complexes with sodium cations and demonstrated significantly higher stability constants for complexes with potassium and cesium compared to other clips. mdpi.com

| Cation | Complex Type (Ligand:Metal) | logK Value | Reference |

|---|---|---|---|

| Sodium (Na⁺) | 1:2 | logK₁₂ = 7.15 | mdpi.com |

| Potassium (K⁺) | 1:1 | logK₁₁ = 4.02 | mdpi.com |

| Cesium (Cs⁺) | 1:1 | logK₁₁ = 4.30 | mdpi.com |

| Copper (Cu²⁺) | 1:1 | logK₁₁ = 3.65 | mdpi.com |

| Iron (Fe²⁺) | 1:1 | logK₁₁ = 3.55 | mdpi.com |

| Cadmium (Cd²⁺) | 1:1 | logK₁₁ = 3.80 | mdpi.com |

Furthermore, studies on phosphatidylcholine bilayers modified with dibenzo-18-crown-6 have shown that the presence of the crown ether influences the membrane's electrical properties. nih.gov It leads to a reduction in resistivity and an increase in the capacity of phase transfer, effects that are enhanced by higher concentrations of both the crown ether and potassium ions in the surrounding electrolyte solution. nih.gov This demonstrates the role of the crown ether in facilitating ion transport across lipid bilayers, a key characteristic of an ionophore. nih.gov

Proton Conduction in Polymeric Crown Ether Systems

The development of materials for proton-exchange membranes (PEMs) is critical for technologies like fuel cells. orientjchem.org Research has extended to incorporating crown ethers into polymeric structures to create novel proton-conducting systems, particularly for applications that require operation in "water-free" or low-humidity conditions.

A significant finding in this area involves derivatives of this compound, specifically tetraamino-dibenzo researchgate.netcrown-6. rsc.org When this compound was crystallized with sodium or potassium ions in the presence of sulfuric acid, the resulting hydrated crystals formed distinct structural networks. rsc.org These crystalline assemblies created one-dimensional ionic channels. rsc.org Crucially, these hydrated crystals exhibited proton conductivity, a property that was lost upon dehydration. rsc.org This highlights the essential role of both the organized supramolecular structure facilitated by the crown ether and the presence of water and acid molecules in the conduction mechanism. rsc.org

| Material | Condition | Proton Conductivity (σH⁺) | Temperature | Reference |

|---|---|---|---|---|

| [Na(tetraamino-dibenzo researchgate.netcrown-6)(H₂SO₄)₃]·nH₂O | Hydrated | ~5 µS/cm | 310 K | rsc.org |

| [K(tetraamino-dibenzo researchgate.netcrown-6)(H₂SO₄)₃]·nH₂O | Hydrated | ~5 µS/cm | 310 K | rsc.org |

| [Na(tetraamino-dibenzo researchgate.netcrown-6)(H₂SO₄)₃]·nH₂O | Dehydrated | Disappeared | - | rsc.org |

| [K(tetraamino-dibenzo researchgate.netcrown-6)(H₂SO₄)₃]·nH₂O | Dehydrated | Disappeared | - | rsc.org |

Attempts have also been made to synthesize polyimide-based proton-exchange membranes that incorporate a this compound (DA18-C-6) moiety into the polymer backbone. orientjchem.org The goal was to combine the robust properties of polyimides with the ion-coordinating function of the crown ether for potential use in fuel cells operating at moderate temperatures (70-140°С). orientjchem.org While these specific efforts resulted in materials that formed fragile films, the research points toward a viable strategy for developing alternative, non-fluorinated PEMs by leveraging the unique properties of crown ether-containing polymers. orientjchem.org

Computational Chemistry and Theoretical Modeling of Diaminodibenzo 18 Crown 6 Systems

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of DADB18C6 systems. These studies offer a detailed picture of the molecule's electronic landscape and its interactions with various guest species.

DFT calculations are frequently used to determine the optimized geometry, electronic structure, and charge distribution of DADB18C6 and its derivatives. For instance, studies on di-iminopyrene-dibenzo-18-crown-6-ether, a derivative of DADB18C6, have utilized DFT with functionals like PBE0 and CAM-B3LYP to explore its electronic structure. nih.gov These calculations can predict properties such as dipole moments and the relative stability of different isomers. nih.gov For example, the PBE0/6-311+G(d,p) level of theory was used to show that one isomer of di-iminopyrene-dibenzo-18-crown-6-ether was slightly more stable than another. nih.gov

The distribution of partial atomic charges, which is crucial for understanding intermolecular interactions, can be calculated using methods like HF/6-31G* with the Connolly surface algorithm. nih.gov Furthermore, time-dependent DFT (TD-DFT) calculations are employed to simulate and interpret experimental UV-vis absorption spectra, providing insights into the electronic transitions occurring within the molecule in different solvent environments. nih.govmdpi.com The choice of functional and basis set, such as B3LYP/6-311+G(d,p), is critical for obtaining results that correlate well with experimental data. nih.gov

Molecular orbital surfaces, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are visualized to understand the nature of electronic transitions. mdpi.com For instance, in certain DADB18C6 derivatives, electronic transitions have been identified as π to π* migrations. mdpi.com

Table 1: Selected DFT Functionals and Basis Sets Used in the Study of DADB18C6 Derivatives

| Functional | Basis Set | Application | Reference |

| PBE0 | 6-311+G(d,p) | Electronic structure, geometry optimization | nih.gov |

| CAM-B3LYP | 6-311+G(d,p) | Electronic structure, TD-DFT calculations | nih.gov |

| B3LYP | 6-311+G(d,p) | TD-DFT calculations, IR spectra simulation | nih.govmdpi.com |

| HF | 6-31G | Partial atomic charge distribution | nih.gov |

| M05-2X | 6-31+G | Geometry optimization of conformers | rsc.org |

| RB3LYP | 6-311++G(d,p) | Structure optimization, IR spectra simulation | mdpi.com |

A key application of DFT is the prediction of binding energies and the selectivity of DADB18C6 for various guest ions. The ability of crown ethers to selectively bind certain cations is a hallmark of their chemistry. dergipark.org.tr While it was initially believed that selectivity was primarily due to the size match between the cation and the crown ether's cavity, computational studies have revealed a more complex interplay of factors. dergipark.org.trnih.gov

DFT calculations have shown that in the gas phase, smaller cations like Li+ and Na+ can exhibit stronger binding affinities to dibenzo-18-crown-6 (B77160) (DB18C6) than K+, which is contrary to what is often observed in solution. dergipark.org.trnih.gov This highlights the critical role of solvation in determining binding selectivity. nih.gov By incorporating continuum solvation models like the Conductor-like Polarizable Continuum Model (CPCM), theoretical calculations can more accurately reproduce experimental binding selectivities in aqueous solution. nih.gov

Studies on various crown ethers, including derivatives of DB18C6, have successfully used DFT to calculate binding energies with different cations. For example, the binding energies between various crown ethers and lead ions (Pb2+) were calculated to identify the most suitable host. pusan.ac.kr These calculations revealed that increasing the cavity size from 12-crown-4 (B1663920) to 18-crown-6 (B118740) resulted in stronger binding of Pb2+. pusan.ac.kr Similarly, DFT has been used to study the binding of ammonium (B1175870) ions to DB18C6, providing insights into the thermodynamics of ligand binding. nsf.gov

Table 2: Calculated Binding Affinities of Crown Ethers for Select Cations

| Crown Ether | Cation | Computational Method | Key Finding | Reference |

| Dibenzo-18-crown-6 | Alkali Metals | DFT with CPCM | Solvation energy is key to reproducing experimental selectivity in water. | nih.gov |

| Benzo-18-crown-6 | Pb2+ | DFT | Strongest binding affinity among several tested crown ethers. | pusan.ac.kr |

| 18-crown-6 | Pb2+ | DFT | Larger cavity size leads to stronger binding of Pb2+. | pusan.ac.kr |

| Dibenzo-18-crown-6 | NH4+ | DFT | The lowest-energy conformer in implicit methanol (B129727) is an open, W-shaped structure. | nsf.gov |

Computational methods are also valuable for elucidating the reaction mechanisms involved in the synthesis of DADB18C6 and its derivatives. While specific DFT studies on the synthesis of DADB18C6 itself are not prevalent in the provided context, the principles can be applied. For instance, the synthesis of a di-iminopyrene-dibenzo-18-crown-6-ether involves the reaction between the amino groups of DADB18C6 and an aldehyde. nih.gov DFT calculations could be used to model the reaction pathway, identify transition states, and calculate activation energies, thereby providing a deeper understanding of the reaction kinetics and mechanism. The synthesis of DADB18C6 often involves the reduction of a dinitro precursor, a reaction that could also be modeled computationally. ucm.es

Prediction of Binding Energies and Selectivity in Host-Guest Interactions

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of DADB18C6 systems over time, offering insights into conformational changes and the influence of the solvent environment.

The conformation of the DADB18C6 macrocycle is not rigid and can change significantly upon complexation with a guest molecule. nih.govrsc.org MD simulations are a powerful tool for investigating these conformational dynamics. For instance, MD simulations of di-iminopyrene-dibenzo-18-crown-6-ether have been used to study its aggregation capability in solution. nih.gov

The complexation of a cation within the crown ether cavity can induce a conformational change, which is a key aspect of its function in applications like ion-selective sensors. nih.gov Ab initio MD simulations of 18-crown-6 have shown that the molecule exhibits high flexibility in an aqueous medium, adopting structures that differ significantly from idealized gas-phase geometries. nih.gov Upon complexation with an ion like strontium(II), the crown ether can adopt a bent structure. nih.gov Similarly, studies on DB18C6 have shown that it changes its conformation to a "boat" form when it complexes with a water molecule. rsc.org

The solvent plays a crucial role in the host-guest chemistry of DADB18C6, influencing both the stability of complexes and the dynamics of their formation and dissociation. nih.goviitk.ac.in MD simulations explicitly including solvent molecules can provide a detailed picture of these effects.

Simulations have been used to investigate the behavior of DADB18C6 and its complexes in various solvents, analyzing properties like radial distribution functions (RDFs), coordination numbers, and orientation profiles. iitk.ac.in These studies have shown that solvent-complex interactions, such as hydrogen bonding with water or methanol, can be significant. iitk.ac.in The stability of a DADB18C6/Li+ complex was found to be similar across different solvents due to relatively weak complex-solvent interactions. iitk.ac.in

MD simulations can also model the behavior of these systems at interfaces, such as the liquid-liquid interface between water and an organic solvent. iitk.ac.in Such simulations have demonstrated the high interfacial activity of DB18C6 and its complexes, which is relevant to its application in ion extraction. iitk.ac.in The simulations can reveal how the crown ether and guest ion come together at the interface to form a complex. iitk.ac.in

Simulation of Supramolecular Assembly Processes

Computational and theoretical modeling serve as powerful tools for elucidating the complex processes of supramolecular assembly involving diaminodibenzo-18-crown-6 and its derivatives. These methods provide molecular-level insights into the non-covalent interactions that govern the self-assembly of these molecules into larger, ordered structures. Techniques such as Molecular Dynamics (MD) simulations and Density Functional Theory (DFT) are particularly crucial for understanding the thermodynamic and kinetic factors that control the formation of these complex systems.

Molecular Dynamics (MD) Simulations

MD simulations are extensively used to investigate the behavior of this compound derivatives in various environments and their propensity to form intermolecular structures. nih.gov These simulations model the movement of atoms and molecules over time, allowing researchers to observe the dynamic process of self-assembly. For instance, MD simulations have been employed to study derivatives where pyrene (B120774) or other π-conjugated moieties are attached to the this compound framework. nih.govicmpp.ro

In a typical study, the initial molecular structures are built using software like AVOGADRO, and their geometries are optimized. nih.gov The system is then described using a force field, such as the AMBER force field, with parameters for bonds, angles, and dihedrals calculated via tools like Ambertools. nih.gov Simulations are often run using high-performance computing resources and software packages like GROMACS. nih.gov The setup involves placing multiple molecules of the crown ether derivative, sometimes with other molecules or ions, in a simulation box filled with an explicit solvent (e.g., ethanol (B145695), toluene) and applying periodic boundary conditions. nih.govicmpp.ro The system is then simulated under specific conditions (e.g., constant temperature and pressure), allowing researchers to observe aggregation and the formation of stable supramolecular arrangements. nih.gov

These simulations have been instrumental in correlating molecular geometry with the resulting supramolecular architecture. For example, MD simulations showed that the specific geometry of a di-iminopyrene-dibenzo-18-crown-6-ether molecule played a definitive role in the pyrene stacking arrangement, which is a key interaction driving the assembly. nih.govresearchgate.net Furthermore, simulations can reveal the role of the solvent in the assembly process; different solvents can lead to distinct organized structures, such as amorphous versus smectic ordering. nih.govresearchgate.net

Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of this compound Derivative Systems This table is interactive. You can sort and filter the data.

| Parameter | Description | Typical Value/Method | Source |

|---|---|---|---|

| Simulation Software | Program used to run the MD simulation. | GROMACS 2018 | nih.gov |

| Force Field | Set of parameters to describe the potential energy of the system. | AMBER with GAFF parameters | nih.gov |

| Ensemble | Statistical ensemble defining the thermodynamic state. | NPT (constant Number of particles, Pressure, Temperature) | nih.gov |

| Temperature Control | Algorithm to maintain constant temperature. | Nosé–Hoover thermostat | nih.gov |

| Pressure Control | Algorithm to maintain constant pressure. | Parrinello–Rahman barostat | nih.gov |

| Time Step | The integration time step for the equations of motion. | 2.5 fs | nih.gov |

| Boundary Conditions | Conditions applied at the boundaries of the simulation box. | Periodic Boundary Conditions (PBCs) | nih.gov |

| Long-Range Interactions | Method to calculate long-range electrostatic interactions. | Particle Mesh Ewald (PME) | nih.gov |

| Cut-off Distance | Cut-off for short-range van der Waals interactions. | 1.0 nm | nih.gov |

| Solvent Model | Representation of the solvent in the simulation. | Explicit (e.g., ethanol) | nih.gov |

Detailed Research Findings from Simulations

Theoretical modeling provides detailed findings on the specific interactions that drive supramolecular assembly.

Intermolecular Interactions: Simulations have identified the primary non-covalent forces responsible for assembly, including π-π stacking between aromatic groups (like pyrene or benzene (B151609) rings) and hydrogen bonding. nih.gov For example, in a di-iminopyrene-dibenzo-18-crown-6-ether system in ethanol, MD simulations revealed the formation of hydrogen bonds between the nitrogen atoms of the imine linkers and the hydroxyl group of ethanol, as well as between the crown ether oxygen atoms and ethanol. nih.gov

Host-Guest Complexation: Density Functional Theory (DFT) calculations are often used to model the formation of specific host-guest complexes. DFT modeling of novel dibenzo-18-crown-6 aldimines showed that the ether cavity adopts an open configuration where the oxygen atoms have a high negative electrostatic potential. mdpi.com This configuration facilitates the spontaneous binding of aqueous lead ions to form stable 2:1 metal-ligand complexes, with a calculated Gibbs free energy of formation (ΔG) of approximately -58 kJ mol⁻¹. mdpi.com

Conformational Changes: Simulations have demonstrated that the conformation of the dibenzo-18-crown-6 macrocycle can change significantly upon complexation. nih.gov For instance, upon forming a complex with a water molecule, the crown ether part can adopt a "boat" conformation (C₂ᵥ symmetry). nih.gov This conformational flexibility is crucial for molecular recognition, allowing the host to adapt to the size and shape of the guest molecule or ion. nih.gov

Role of Isomers: In systems where multiple positional isomers of a this compound derivative exist, MD simulations can be used to understand the role of each isomer in the aggregation process. By simulating a mixture of isomers, researchers can determine their influence on intermolecular interactions and the final structure of the self-assembled material. icmpp.ro

Table 2: Summary of Research Findings from Simulations of this compound Assembly This table is interactive. You can sort and filter the data.

| System Studied | Simulation Method | Key Finding | Research Focus | Source |

|---|---|---|---|---|

| Di-iminopyrene-dibenzo-18-crown-6-ether | MD | Molecular geometry dictates pyrene stacking arrangement. H-bonding with solvent (ethanol) is observed. | Self-assembly & Solvent Effects | nih.gov |

| Bis(azopyrenyl) dibenzo-18-crown-6-ether | MD | Correlation between solvent type and smectic vs. amorphous ordering. | Supramolecular Organization | researchgate.net |

| Dibenzo-18-crown-6 aldimines | DFT | Spontaneous formation of stable 2:1 complexes with Pb²⁺ ions (ΔG ~ -58 kJ mol⁻¹). | Host-Guest Binding | mdpi.com |

| Dibenzo-18-crown-6 with H₂O | Monte Carlo, DFT | The crown ether changes to a "boat" conformation upon complexation with water. | Molecular Recognition | nih.gov |

Advanced Spectroscopic Characterization and Interaction Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of diaminodibenzo-18-crown-6, offering precise information on the proton and carbon environments within the molecule.

Proton NMR (¹H-NMR) spectroscopy provides critical information about the chemical environment of protons in a molecule. In derivatives of this compound, the signals corresponding to the protons of the crown ether macrocycle are typically observed as multiplets in the range of δ 3.5-4.4 ppm. iipseries.orgnih.gov For instance, in a di-iminopyrene-dibenzo-18-crown-6 ether derivative, the aliphatic protons of the crown ether structure resonate between δ 4.14–4.35 ppm. nih.gov The aromatic protons on the dibenzo portion of the molecule typically appear as multiplets in the region of δ 6.0-7.5 ppm. iipseries.orgjocpr.com

The formation of complexes or derivatives can be confirmed by the disappearance of the characteristic signal for the amino group protons, which is observed around 4.68 ppm in the parent this compound. nih.gov For example, the synthesis of a di-iminopyrene derivative is confirmed by the disappearance of this amino proton signal and the appearance of a new signal for the imine proton at a significantly downfield chemical shift of 9.54 ppm. nih.gov This deshielding effect is due to the electron-withdrawing nature of the newly formed imine bond. nih.gov

The following table summarizes representative ¹H-NMR chemical shifts for protons in this compound and its derivatives.

| Proton Environment | Chemical Shift (δ, ppm) | Compound Type | Reference |

|---|---|---|---|

| -CH₂-O- (crown ether) | 3.5-4.0 | cis/trans-Diaminodibenzo-18-crown-6 | iipseries.org |

| -CH₂-O- (crown ether) | 3.8-4.2 | Hydrazone derivative | jocpr.com |

| -CH₂-O- (crown ether) | 4.14-4.35 | Di-iminopyrene derivative | nih.gov |

| Aromatic (C₆H₃) | 6.0-6.5 | cis/trans-Diaminodibenzo-18-crown-6 | iipseries.org |

| Aromatic | 6.7-7.5 | Hydrazone derivative | jocpr.com |

| NH₂ | 2.8-3.3 | cis/trans-Diaminodibenzo-18-crown-6 | iipseries.org |

| NH₂ | 4.68 | This compound | nih.gov |

| CH=N (imine) | 8.2 | Hydrazone derivative | jocpr.com |

| CH=N (imine) | 9.54 | Di-iminopyrene derivative | nih.gov |

Carbon-13 NMR (¹³C-NMR) spectroscopy is instrumental in elucidating the carbon skeleton of this compound and its derivatives. The signals for the aliphatic carbons of the crown ether ring typically appear in the range of δ 67-74 ppm. nih.govjocpr.com Aromatic carbons resonate further downfield, and the specific chemical shifts can be used to confirm the structure of the molecule. jocpr.com

For instance, in a hydrazone derivative, the carbons of the crown ether appear at δ 67, 68, and 74 ppm. jocpr.com In a di-iminopyrene derivative, the aliphatic carbons of the crown ether structure show signals at δ 69.5 ppm. nih.gov The formation of new functional groups is also evident in the ¹³C-NMR spectrum. For example, the imine carbon in the di-iminopyrene derivative gives a distinct signal at δ 157.0 ppm. nih.gov

Quantitative ¹³C-NMR studies have also been employed to determine the ratio of isomers in samples of this compound, revealing an approximately 1:1 ratio between the two possible positional isomers. nih.gov

The table below provides a summary of characteristic ¹³C-NMR chemical shifts.

| Carbon Environment | Chemical Shift (δ, ppm) | Compound Type | Reference |

|---|---|---|---|

| Crown Ether (-CH₂-O-) | 67, 68, 74 | Hydrazone derivative | jocpr.com |

| Crown Ether (-CH₂-O-) | 69.5 | Di-iminopyrene derivative | nih.gov |

| Aromatic/Benzene (B151609) Skeleton | 109.40, 111.43, 111.57, 117, 129, 141 | Hydrazone derivative | jocpr.com |

| Imine (C=N) | 157.0 | Di-iminopyrene derivative | nih.gov |

1H-NMR Chemical Shift Analysis and Proton Environment Probing

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR)

Vibrational spectroscopy techniques, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, are powerful tools for identifying functional groups and probing intermolecular interactions in this compound and its complexes.

FTIR spectroscopy is particularly useful for confirming the synthesis of derivatives of this compound by monitoring changes in characteristic functional group vibrations. For example, the synthesis of a di-iminopyrene derivative is confirmed by the appearance of intense absorption bands between 1610–1583 cm⁻¹, which are characteristic of the stretching vibrations of the newly formed imine (–HC=N–) bond. nih.gov Concurrently, the characteristic bands for the amino group of the starting material disappear. nih.gov

The core structure of the crown ether itself has distinct vibrational signatures. The O–C–C–O and C–O–C ether bonds of the crown ether moiety show characteristic absorption bands in the regions of 2922–2868 cm⁻¹ and 1130–1055 cm⁻¹. nih.govmdpi.com The presence of aromatic C-H stretching vibrations is indicated by weak bands around 3100-3063 cm⁻¹. mdpi.com

Upon complexation with metal ions, shifts in the vibrational frequencies of the crown ether can be observed. For instance, the asymmetric C–O–C stretching vibration of dibenzo-18-crown-6 (B77160), which appears at 1128 cm⁻¹, shifts to a lower frequency of 1116 cm⁻¹ upon complexation, indicating an interaction between the ether oxygens and the cation. researchgate.net

FTIR spectroscopy can also provide evidence for hydrogen bonding. In a study of a derivative in ethanol (B145695), computational results suggested the formation of hydrogen bonds between the nitrogen atoms of imine bonds and the hydroxyl group of the ethanol solvent. nih.gov A similar interaction was noted between the hydroxyl group of ethanol and the oxygen atoms of the crown ether segment. nih.gov These interactions can influence the position and shape of the N-H and O-H stretching bands in the IR spectrum.

The following table presents key IR absorption bands for this compound and its derivatives.

| Vibrational Mode | Frequency (cm⁻¹) | Compound/Interaction | Reference |

|---|---|---|---|

| N-H stretching | 3400 | Polystyrene copolymer | itu.edu.tr |

| Aromatic C-H stretching | 3100-3063 | Aldimine derivative | mdpi.com |

| Aliphatic C-H stretching (ether chains) | 2922-2868 | Di-iminopyrene derivative | nih.gov |

| C=N stretching (imine) | 1610-1583 | Di-iminopyrene derivative | nih.gov |

| C=O stretching | 1650 | Polystyrene copolymer | itu.edu.tr |

| N-H bending | 1600 | Polystyrene copolymer | itu.edu.tr |

| C-O-C and O-C-C-O stretching (ether) | 1130-1055 | Di-iminopyrene derivative | nih.gov |

| C-O-C stretching | 1130 | Polystyrene copolymer | itu.edu.tr |

| asymmetric C-O-C stretching (free) | 1128 | Dibenzo-18-crown-6 | researchgate.net |

| asymmetric C-O-C stretching (complexed) | 1116 | Dibenzo-18-crown-6 complex | researchgate.net |

Identification of Functional Group Changes and Complex Formation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complexation Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is a valuable technique for studying the complexation behavior of this compound derivatives. The absorption spectrum of these compounds is influenced by the electronic structure and can change significantly upon interaction with guest species.

Derivatives of this compound often exhibit complex UV-Vis spectra with multiple absorption bands. For example, a di-iminopyrene-dibenzo-18-crown-6 ether derivative shows absorption bands that are attributed to π → π* and mixed π → π* + n → π* transitions. nih.gov The exact position and intensity of these bands can be solvent-dependent. nih.govresearchgate.net

UV-Vis titration is a common method to monitor complex formation. In this technique, the concentration of a guest species, such as a metal ion, is incrementally increased in a solution of the crown ether derivative, and the changes in the UV-Vis absorption spectrum are recorded. An increase in the intensity of absorption bands upon the addition of a metal ion, such as Pb²⁺, indicates a strong interaction and the formation of a complex. mdpi.com By plotting the absorbance at a specific wavelength against the molar ratio of the guest to the host, the stoichiometry of the complex can often be determined, with 1:1 and 2:1 metal-ligand complexes being reported for various derivatives. mdpi.commdpi.com

The electronic structure and the nature of the observed transitions can be further understood through theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), which can simulate the experimental UV-Vis spectra. nih.gov

Analysis of Electronic Absorption and π-Extended Conjugation

The electronic absorption spectra of this compound derivatives are characterized by transitions occurring within the molecule's electronic structure. For instance, derivatives of this compound reveal multiple strong absorption bands. mdpi.com In a study of three novel dibenzo-18-crown-6 aldimines in dimethyl sulfoxide (B87167) (DMSO), the spectra showed at least two absorption bands for each compound. mdpi.com One derivative, 4,4'-Diformyl(2-amino-5-methylphenol)dibenzo-18-crown-6, exhibited absorptions at 282 nm and 308 nm, with a broad, weak shoulder around 380 nm. mdpi.com Another derivative, 4,4'-Diformyl(2-amino-5-nitrophenol)dibenzo-18-crown-6, displayed a broad, low-energy band at approximately 418 nm, which is likely due to the forbidden n to π* transitions in the imine group. mdpi.com

Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), help in the interpretation of these spectra. mdpi.com For example, the absorption band for one derivative observed experimentally around 379 nm was calculated to be at 366 nm and is composed of two primary transitions: HOMO to LUMO+1 (59.6%) and HOMO-1 to LUMO (33.6%). mdpi.com These are associated with π to π* electron density migrations. mdpi.com The presence of ether oxygens with n-electrons partially conjugated with the phenyl π-system suggests that substitutions on the phenyl rings can significantly influence the electron density and, consequently, the metal-coordinating behavior of the crown ether cavity. mdpi.com

When chromophoric units, such as pyrene (B120774), are attached to the this compound framework, the resulting molecule exhibits π-extended conjugation. nih.govresearchgate.net This extended conjugation is evidenced by the electronic structure, which is characterized by UV-vis and fluorescence spectroscopies. nih.gov Quantum mechanical calculations on such systems indicate the presence of predominantly π → π* and mixed π → π* + n → π* transitions, which align with experimental UV-vis data. nih.govresearchgate.net For example, a di-iminopyrene-dibenzo-18-crown-6-ether derivative shows UV-vis absorption spectra that vary with the solvent, but without the appearance of new peaks at longer wavelengths, which suggests the absence of ground-state aggregation. nih.govresearchgate.net

Table 1: Electronic Absorption Data for this compound Derivatives

| Derivative | Solvent | Absorption Maxima (λ_max, nm) |

|---|---|---|

| 4,4'-Diformyl(2-amino-5-methylphenol)dibenzo-18-crown-6 | DMSO | 282, 308, ~380 (shoulder) |

| 4,4'-Diformyl(2-amino-5-nitrophenol)dibenzo-18-crown-6 | DMSO | ~418, plus two bands between 255 and 310 |

| Di-iminopyrene-dibenzo-18-crown-6-ether | n-hexane | ~350, ~420 |

| Di-iminopyrene-dibenzo-18-crown-6-ether | Toluene | ~350, ~425 |

| Di-iminopyrene-dibenzo-18-crown-6-ether | 1,2-dichloroethane | ~350, ~425 |

| Di-iminopyrene-dibenzo-18-crown-6-ether | Ethanol | ~350, ~420 |

Spectrophotometric Titration for Quantitative Complexation Studies

Spectrophotometric titration is a powerful method for investigating the complexing abilities of this compound derivatives with various cations. mdpi.comresearchgate.net This technique involves monitoring the changes in the UV-vis absorption spectrum of the crown ether solution upon the stepwise addition of a metal salt. mdpi.commdpi.com The resulting spectral changes provide information about the stoichiometry and stability constants of the formed complexes. mdpi.comresearchgate.net

For example, the complexing properties of molecular clips based on this compound with pendant calix researchgate.netarenes have been studied using this method. mdpi.comresearchgate.net In one study, a solution of the calixarene-crown ether derivative in methanol (B129727) was titrated with increasing amounts of a metal chloride solution. mdpi.com The absorbance was measured at multiple wavelengths where the spectral changes were most significant (typically in the 220–320 nm range). mdpi.comresearchgate.net The collected data were then processed using nonlinear least squares fitting software to determine the stability constants of the complexes. mdpi.com

These studies have revealed that a clip based on diamido-dibenzo-18-crown-6 ether can form binuclear complexes with sodium cations and exhibits significantly higher stability for complexes with potassium and cesium cations compared to a similar clip based on diaza-18-crown-6. mdpi.com Interestingly, when this this compound derivative interacts with alkaline earth metals, it forms 1:1 complexes with calcium, strontium, and barium, but forms monoligand binuclear complexes with magnesium. mdpi.com Similarly, spectrophotometric titration has been used to study the complexation of dibenzopyridino-18-crown-6 with various transition and post-transition metal ions using murexide (B42330) as a competitive colored ligand. researchgate.net

The stepwise addition of lead(II) ions to solutions of novel dibenzo-18-crown-6 aldimines resulted in an increased intensity of the lowest energy absorption bands, indicating strong interactions. mdpi.com A plot of absorbance versus the metal-to-ligand ratio confirmed the formation of a 1:1 complex, which evolved into a 2:1 (metal:ligand) complex at higher metal concentrations. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Adduct Confirmation

Mass spectrometry is an essential tool for confirming the molecular weight and verifying the structure of synthesized this compound derivatives and their complexes. nih.govmdpi.commdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact molecular ions and their adducts. mdpi.commdpi.com

For instance, in the synthesis of a new nitrobenzofurazan derivative of dibenzo-18-crown-6, ESI-MS was used to confirm the structure of the final product and intermediates. mdpi.com The mass spectra of molecular clips based on this compound have been recorded on an accurate mass Q-TOF spectrometer, providing precise mass measurements that confirm the expected molecular formulas. mdpi.com For one such clip, the ESI-MS spectrum showed a peak at m/z 1769.3081, corresponding to the protonated molecule [M+1]⁺. mdpi.com Another related compound showed peaks for both the protonated molecule [M+1]⁺ and the sodium adduct [M+Na]⁺. mdpi.com

Mass spectrometry also plays a role in confirming the products of reactions involving this compound. The structures of various derivatives, such as benzothiazoles and quinazolines, have been confirmed in part by mass spectrometry, alongside other spectroscopic techniques. lookchem.com The NIST WebBook provides a reference electron ionization (EI) mass spectrum for the parent dibenzo-18-crown-6, which can be used for comparison. nist.gov

Advanced Spectroscopic Techniques for Detailed Molecular Insight

To probe deeper into the molecular properties and interactions of this compound, more advanced spectroscopic techniques are employed.